molecular formula C13H21NO B1266535 Octyl 2-pyridyl ether CAS No. 70289-27-9

Octyl 2-pyridyl ether

Cat. No.: B1266535
CAS No.: 70289-27-9
M. Wt: 207.31 g/mol
InChI Key: YRRNIRAKWMOLTK-UHFFFAOYSA-N
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Description

Octyl 2-pyridyl ether is a chemical compound with the molecular formula C13H21NO. It is known for its versatile applications in scientific research, particularly in organic synthesis, catalysis, and medicinal chemistry. The compound’s unique structure, featuring an octyl group attached to a pyridyl ether, imparts distinctive properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-pyridyl ether typically involves the reaction of 2-pyridyl ether with an octyl halide under basic conditions. A common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds via nucleophilic substitution, where the octyl halide reacts with the 2-pyridyl ether to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Octyl 2-pyridyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Pyridyl ketones, carboxylic acids.

    Reduction: Reduced pyridyl derivatives.

    Substitution: Halogenated pyridyl ethers, substituted pyridyl derivatives.

Scientific Research Applications

Octyl 2-pyridyl ether finds diverse applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Medicinal Chemistry: Explored for its potential in drug development, particularly in designing molecules with therapeutic properties.

    Material Science: Utilized in the synthesis of polymers and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Octyl 2-pyridyl ether involves its interaction with molecular targets through its pyridyl ring. The ether linkage allows for flexibility and proper orientation of the molecule, facilitating its binding to specific sites. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. The pathways involved include coordination chemistry and electron transfer mechanisms.

Comparison with Similar Compounds

    2-Pyridyl ether: Lacks the octyl group, resulting in different reactivity and applications.

    Octyl phenyl ether: Contains a phenyl group instead of a pyridyl group, leading to variations in chemical behavior.

    Octyl 4-pyridyl ether: The pyridyl group is positioned differently, affecting its interaction with other molecules.

Uniqueness: Octyl 2-pyridyl ether stands out due to its unique combination of an octyl group and a pyridyl ether. This structure imparts specific properties that make it valuable in catalysis and organic synthesis. Its ability to act as a versatile ligand and its reactivity in various chemical reactions highlight its distinctiveness compared to similar compounds.

Properties

IUPAC Name

2-octoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNIRAKWMOLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220536
Record name Octyl 2-pyridyl ether
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Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70289-27-9
Record name 2-(Octyloxy)pyridine
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Record name Octyl 2-pyridyl ether
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Record name Octyl 2-pyridyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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